3-Chloro-4-(pyrrolidin-2-yl)pyridine
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Overview
Description
3-Chloro-4-(pyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group at the 3-position and a pyrrolidinyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(pyrrolidin-2-yl)pyridine typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a [3+2] cycloaddition reaction of N-acylaziridines and alkenes.
Substitution on Pyridine Ring: The chloro group can be introduced to the pyridine ring through a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(pyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding pyridine N-oxide.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of 3-substituted-4-(pyrrolidin-2-yl)pyridine derivatives.
Scientific Research Applications
3-Chloro-4-(pyrrolidin-2-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of biologically active compounds, including potential drug candidates for treating various diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in studies to understand the structure-activity relationship (SAR) of pyrrolidine-containing compounds.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(pyrrolidin-1-yl)pyridine: Similar structure but with a different position of the pyrrolidinyl group.
4-(Pyrrolidin-1-yl)benzonitrile: Contains a pyrrolidinyl group attached to a benzonitrile ring.
3-Fluoro-4-(pyrrolidin-2-yl)pyridine: Similar structure with a fluoro group instead of a chloro group.
Uniqueness
3-Chloro-4-(pyrrolidin-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and materials with tailored functionalities .
Properties
Molecular Formula |
C9H11ClN2 |
---|---|
Molecular Weight |
182.65 g/mol |
IUPAC Name |
3-chloro-4-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C9H11ClN2/c10-8-6-11-5-3-7(8)9-2-1-4-12-9/h3,5-6,9,12H,1-2,4H2 |
InChI Key |
BJFLZPUCPJFQNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=C(C=NC=C2)Cl |
Origin of Product |
United States |
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